Clarithromycin 9-Oxime

Übersicht

Beschreibung

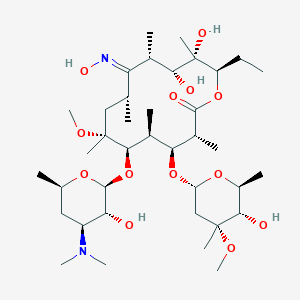

Clarithromycin 9-Oxime, also known as 6-O-Methylerythromycin A (E)-9-oxime, is a derivative of erythromycin . It is an important intermediate in the synthesis of several bioactive macrolides . The molecular formula of Clarithromycin 9-Oxime is C38 H70 N2 O13 and it has a molecular weight of 762.97 .

Synthesis Analysis

The synthesis of Clarithromycin 9-Oxime involves the reaction of erythromycin-A with hydroxylamine/isopropyl alcohol in the presence of acetic acid . An improved process for the preparation of substantially pure Clarithromycin 9-(E)-oxime has been demonstrated, which does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .

Chemical Reactions Analysis

In the manufacturing process for Biaxin® (clarithromycin), erythromycin-A oxime, an intermediate, is obtained in high yield, when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . The concentration of a new impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

Clarithromycin 9-Oxime and its derivatives have been extensively studied for their antibacterial properties. Research by Liang et al. (2010) demonstrated that certain derivatives of clarithromycin 9-Oxime exhibited enhanced antibacterial activities against resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, as compared to clarithromycin and azithromycin (Liang et al., 2010). Additionally, Lapa et al. (2017) reported antimicrobial activities of benzoxaboroles linked with clarithromycin at the 9 or 4″ position against Gram-positive infections (Lapa et al., 2017).

Synthesis and Structural Modifications

Studies on the synthesis of clarithromycin 9-Oxime derivatives have revealed various methods for improving its antibacterial and pharmacokinetic properties. Phan et al. (2002) discuss the transformation of the 9-ketone into a ring-expanded analog via Beckman rearrangement of the corresponding 9-oxime (Phan & Zhenkun, 2002). Duran et al. (2002) explored the synthesis of clarithromycin from erythromycin A oxime derivatives to improve its properties (Duran et al., 2002).

Role in Heart Transplantation

A study by Ogawa et al. (2008) highlighted the role of clarithromycin in heart transplantation. They found that clarithromycin improved acute rejection by affecting the expression of T-cells, macrophages, and matrix metalloproteinases (MMPs) (Ogawa et al., 2008).

Potential in Cancer Treatment

Van Nuffel et al. (2015) discussed the potential role of clarithromycin in treating various tumors. The study suggests that clarithromycin could be beneficial in treating multiple myeloma, lymphoma, chronic myeloid leukemia, and lung cancer due to its anti-inflammatory and anti-angiogenesis properties (Van Nuffel et al., 2015).

Other Applications

Additional studies have explored various aspects of clarithromycin 9-Oxime, such as its role in waste activated sludge anaerobic fermentation (Huang et al., 2019) and its impact on drug resistance in Helicobacter pylori (Hirata et al., 2010) (Huang et al., 2019); (Hirata et al., 2010).

Wirkmechanismus

Target of Action

Clarithromycin 9-Oxime, like its parent compound Clarithromycin, primarily targets the 50S ribosomal subunit of susceptible microorganisms . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics.

Mode of Action

Clarithromycin 9-Oxime inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin 9-Oxime may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .

Biochemical Pathways

This disruption can lead to the inhibition of bacterial growth or the death of the bacteria .

Pharmacokinetics

Clarithromycin, its parent compound, is known for its increased oral bioavailability, increased plasma concentrations, and longer elimination half-life compared to other macrolides . It also has extensive diffusion into various body tissues and fluids . Clarithromycin is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin .

Result of Action

The result of Clarithromycin 9-Oxime’s action is the inhibition of bacterial growth or the death of the bacteria, depending on the organism and drug concentration . This is achieved through the disruption of protein synthesis, which is vital for bacterial survival and proliferation .

Action Environment

The action of Clarithromycin 9-Oxime can be influenced by various environmental factors. For instance, the concentration of the new impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures

Safety and Hazards

Zukünftige Richtungen

Clarithromycin 9-(E)-oxime is the key raw material for the synthesis of the 9a-lactam macrolide, which is an interesting scaffold for the synthesis of several bioactive macrolides . A scalable process for the preparation of substantially pure Clarithromycin 9-(E)-oxime has been demonstrated, enabling the large-scale manufacturing of potential APIs derived from this scaffold .

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJRTBANFUBOX-SQYJNGITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433331 | |

| Record name | Clarithromycin 9-Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clarithromycin 9-Oxime | |

CAS RN |

103450-87-9 | |

| Record name | Clarithromycin 9-Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)